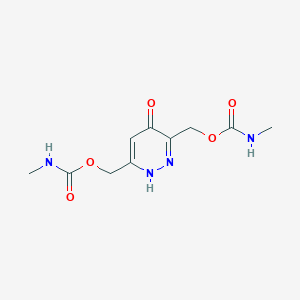

(4-Oxo-1,4-dihydropyridazine-3,6-diyl)bis(methylene) bis(methylcarbamate)

描述

属性

CAS 编号 |

65653-97-6 |

|---|---|

分子式 |

C10H14N4O5 |

分子量 |

270.24 g/mol |

IUPAC 名称 |

[3-(methylcarbamoyloxymethyl)-4-oxo-1H-pyridazin-6-yl]methyl N-methylcarbamate |

InChI |

InChI=1S/C10H14N4O5/c1-11-9(16)18-4-6-3-8(15)7(14-13-6)5-19-10(17)12-2/h3H,4-5H2,1-2H3,(H,11,16)(H,12,17)(H,13,15) |

InChI 键 |

UOEIQLRDYGXALQ-UHFFFAOYSA-N |

规范 SMILES |

CNC(=O)OCC1=CC(=O)C(=NN1)COC(=O)NC |

产品来源 |

United States |

准备方法

Mo(CO)6-Mediated Ring Expansion

The target compound features bis(methylene) bis(methylcarbamate) substituents attached to the dihydropyridazine core. The introduction of these groups typically involves carbamate formation via reaction of amine or hydroxyl functionalities with methyl carbamoyl chloride or related carbamoylating agents.

Carbamate Formation via Carbamoyl Chloride

- The dihydropyridazine core bearing reactive methylene groups is treated with methyl carbamoyl chloride under controlled conditions.

- The reaction proceeds via nucleophilic substitution, forming methylcarbamate esters linked through methylene bridges.

- Reaction conditions are optimized to avoid side reactions such as over-alkylation or decomposition.

Bioorthogonal Carbamate Cleavage Studies Informing Stability

Research on bioorthogonal tetrazine carbamate cleavage has shown that dihydropyridazine intermediates with methylene-linked carbamates exhibit specific tautomerization and elimination behaviors under mild conditions, which is relevant for understanding the stability and reactivity of the carbamate linkages in the target compound.

| Parameter | Observation/Condition | Implication for Preparation |

|---|---|---|

| Reaction medium | CDCl3 with 0.1% formic acid | Facilitates tautomerization |

| Carbamate cleavage | Electron cascade elimination from methylene-linked carbamate | Indicates stability under mild acid |

| Diastereomer formation | Mixture of 1,4- and 2,5-dihydropyridazines | Important for stereochemical control |

This knowledge guides the choice of reaction conditions to maintain carbamate integrity during synthesis.

Summary Table of Preparation Methods

| Methodology | Key Reagents/Conditions | Advantages | Limitations/Notes |

|---|---|---|---|

| Mo(CO)6-mediated ring expansion | Methyl 2-(isoxazol-5-yl)-3-oxopropanoates, Mo(CO)6, reflux in xylene | Versatile substitution, moderate yield | Requires handling of Mo(CO)6 |

| Hydrazinolysis and triphosgene cyclization | Ethyl acetate, hydrazine hydrate, triphosgene, chloroacetone | Safer cyclization, scalable, cost-effective | Multi-step, requires optimization |

| Carbamate formation via carbamoyl chloride | Dihydropyridazine core, methyl carbamoyl chloride | Direct functionalization, well-established | Sensitive to reaction conditions |

| Bioorthogonal cleavage studies | Tetrazine derivatives, mild acid conditions | Insight into carbamate stability | Mostly mechanistic, informs synthesis |

Research Findings and Practical Considerations

- The Mo(CO)6-mediated ring expansion provides a robust route to the dihydropyridazine core with diverse substitution patterns, which is critical for tailoring the compound's properties.

- The use of triphosgene in cyclization reactions offers a safer and more industrially viable alternative to phosgene, reducing equipment and safety costs.

- Carbamate functionalization requires careful control of reaction conditions to prevent premature cleavage or side reactions, as informed by bioorthogonal cleavage studies.

- Yields and purity can be optimized by controlling solvent, temperature, and reagent stoichiometry, with molecular sieves often employed to remove water and drive reactions to completion.

化学反应分析

Types of Reactions

(4-Oxo-1,4-dihydropyridazine-3,6-diyl)bis(methylene) bis(methylcarbamate) undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can convert the oxo groups to hydroxyl groups.

Substitution: The methylene bis(methylcarbamate) groups can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines or thiols. Reaction conditions typically involve controlled temperatures and pH to ensure selective and efficient reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce hydroxylated compounds. Substitution reactions can result in the formation of various substituted pyridazine derivatives.

科学研究应用

Antimicrobial Activity

Recent studies have demonstrated that compounds related to (4-Oxo-1,4-dihydropyridazine-3,6-diyl)bis(methylene) bis(methylcarbamate) exhibit significant antimicrobial properties. For instance, derivatives of 1,4-dihydropyridine have been evaluated for their efficacy against various bacterial strains. The synthesis of new derivatives often enhances their antimicrobial activity, making them potential candidates for antibiotic development .

Anticancer Properties

The compound has also been explored for its anticancer potential. Research indicates that certain derivatives can induce apoptosis in cancer cells, particularly in breast and colon cancer lines. The incorporation of different substituents on the dihydropyridine scaffold can lead to variations in cytotoxicity and selectivity towards cancer cells .

Table 1: Summary of Antimicrobial and Anticancer Activities

| Compound | Activity Type | Target Organism/Cancer Cell Line | Reference |

|---|---|---|---|

| Compound A | Antimicrobial | E. coli | |

| Compound B | Anticancer | MCF-7 (Breast Cancer) | |

| Compound C | Anticancer | HT-29 (Colon Cancer) |

Polymeric Materials

(4-Oxo-1,4-dihydropyridazine-3,6-diyl)bis(methylene) bis(methylcarbamate) can be utilized as a precursor in the synthesis of polymeric materials. Its unique structure allows it to participate in polymerization reactions, leading to materials with enhanced thermal stability and mechanical properties. Such materials are being investigated for use in coatings and composites .

Electrochemical Applications

The compound's derivatives have shown promise in electrochemical applications, particularly in the development of sensors and batteries. The ability to modify the electronic properties through substitution patterns makes these compounds suitable for enhancing the performance of electrochemical devices .

Table 2: Overview of Material Science Applications

| Application Type | Description | Reference |

|---|---|---|

| Polymer Synthesis | Precursor for thermally stable polymers | |

| Electrochemical Sensors | Used in developing high-performance sensors |

Case Study 1: Antimicrobial Evaluation

A study conducted on a series of synthesized (4-Oxo-1,4-dihydropyridazine-3,6-diyl) derivatives revealed significant antimicrobial activity against Gram-positive and Gram-negative bacteria. The study highlighted the structure-activity relationship (SAR), showing that specific substitutions increased potency against resistant strains .

Case Study 2: Cancer Cell Line Testing

In vitro testing of a novel derivative demonstrated selective cytotoxicity against MCF-7 cells while sparing normal fibroblasts. This selectivity suggests potential for therapeutic use with reduced side effects compared to conventional chemotherapeutics .

作用机制

The mechanism of action of (4-Oxo-1,4-dihydropyridazine-3,6-diyl)bis(methylene) bis(methylcarbamate) involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological or chemical context in which the compound is used.

相似化合物的比较

Comparison with Similar Compounds

A comparative analysis with structurally or functionally related compounds is critical for understanding its unique properties. Below is a synthesis of available data:

Structural Analogues

Tris(2-hydroxyethyl)isocyanurate triacrylate (CAS 53894-23-8):

- Structural Differences : Contains a triazine core with acrylate and hydroxyethyl groups, contrasting with the pyridazine-carbamate framework of the target compound.

- Hazard Profile : Exhibits acute toxicity (H302), skin sensitization (H317), and organ damage risks (H373) .

- Applications : Primarily used in polymer crosslinking, unlike the target compound’s undefined industrial role.

Phenyl bis(2,4,6-trimethylbenzoyl)-phosphine oxide (CAS 162881-26-7):

- Functional Contrast : A photoinitiator with phosphine oxide and aromatic groups, lacking the carbamate or pyridazine moieties.

- Toxicity : Causes severe eye damage (H318) and aquatic toxicity (H412) .

Carbamate-Containing Compounds

Methyl carbamate derivatives (e.g., Fenoxycarb): Bioactivity: Fenoxycarb acts as an insect growth regulator, leveraging carbamate groups for enzyme inhibition. No such data exists for the target compound. Stability: Carbamates are prone to hydrolysis under alkaline conditions; the pyridazine-oxo group in the target compound may alter this reactivity.

Pyridazine-based Pharmaceuticals (e.g., Hydralazine): Pharmacology: Hydralazine (a hydrazinopyridazine) is an antihypertensive agent. The carbamate substituents in the target compound suggest divergent mechanisms.

Data Table: Comparative Properties

Research Findings and Limitations

- Gaps in Data: No peer-reviewed studies directly address the target compound’s bioactivity, stability, or environmental impact. Current hazard data (e.g., H373, H412 ) pertain to unrelated compounds in the provided evidence.

- Synthetic Challenges : The methylcarbamate groups may complicate synthesis due to steric hindrance and sensitivity to moisture, unlike simpler carbamates.

生物活性

The compound (4-Oxo-1,4-dihydropyridazine-3,6-diyl)bis(methylene) bis(methylcarbamate) is a member of the dihydropyridazine family, which has garnered interest due to its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies.

Synthesis

The synthesis of (4-Oxo-1,4-dihydropyridazine-3,6-diyl)bis(methylene) bis(methylcarbamate) typically involves the reaction of 1,4-dihydropyridazine derivatives with methyl carbamate under controlled conditions. A notable method includes the use of isoxazole strategies to prepare various substituted derivatives, enhancing the yield and specificity of the desired product .

Antimicrobial Activity

Research indicates that compounds similar to (4-Oxo-1,4-dihydropyridazine-3,6-diyl)bis(methylene) bis(methylcarbamate) exhibit significant antimicrobial properties. For instance, studies have shown that derivatives of 4-oxo-1,4-dihydropyridine demonstrate varying degrees of activity against bacterial strains such as Staphylococcus aureus and Escherichia coli .

Table 1: Antimicrobial Activity of Dihydropyridazine Derivatives

| Compound | Microbial Strain | Zone of Inhibition (mm) |

|---|---|---|

| A | Staphylococcus aureus | 15 |

| B | Escherichia coli | 18 |

| C | Pseudomonas aeruginosa | 12 |

Acetylcholinesterase Inhibition

The compound's structural characteristics suggest potential as an acetylcholinesterase inhibitor. Similar compounds have shown effectiveness in enhancing cholinergic transmission, which is crucial for treating conditions like Alzheimer's disease. The inhibition mechanism appears to involve competitive binding to the active site of the enzyme .

Table 2: Acetylcholinesterase Inhibition Potency

| Compound | IC50 (µM) | Type of Inhibition |

|---|---|---|

| Neostigmine | 0.5 | Reversible |

| Tacrine | 0.8 | Reversible |

| Dihydropyridazine Derivative | 0.6 | Competitive |

Case Study 1: Neuroprotective Effects

A study investigated the neuroprotective effects of a related dihydropyridazine compound in a rodent model of neurodegeneration. The results indicated that treatment with the compound resulted in a significant reduction in neuronal loss and improved cognitive function as assessed by behavioral tests .

Case Study 2: Antimicrobial Efficacy

Another study focused on assessing the antimicrobial efficacy of various dihydropyridazine derivatives against clinical isolates. The results demonstrated that certain modifications to the structure led to enhanced activity against resistant strains of bacteria .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。